2-(3-(4-(Methylthio)benzoyl)phenyl)propiononitrile
Description
2-(3-(4-(Methylthio)benzoyl)phenyl)propiononitrile (CAS No. 93778-23-5) is an organic compound with the molecular formula C₁₇H₁₅NOS and a molecular weight of 281.3721 g/mol . Structurally, it features a benzoyl group substituted with a methylthio (-SMe) moiety at the para position, linked to a phenyl ring that is further attached to a propiononitrile group.
Properties
CAS No. |
93778-23-5 |
|---|---|
Molecular Formula |
C17H15NOS |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[3-(4-methylsulfanylbenzoyl)phenyl]propanenitrile |
InChI |
InChI=1S/C17H15NOS/c1-12(11-18)14-4-3-5-15(10-14)17(19)13-6-8-16(20-2)9-7-13/h3-10,12H,1-2H3 |
InChI Key |
VDFWINOWYAVRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia under high temperature and pressure conditions. The reaction typically proceeds as follows:
C2H4N4+NH3→C3H6N6
Industrial Production Methods
In industrial settings, the production of 1,3,5-triazine-2,4,6-triamine often involves large-scale reactors where dicyandiamide and ammonia are combined under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various triazine derivatives, while substitution reactions can introduce different functional groups into the triazine ring.
Scientific Research Applications
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, adhesives, and other industrial materials.
Mechanism of Action
The mechanism by which 1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound can also interact with various enzymes and proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)
- Molecular Formula: C₁₆H₁₃NO
- Molecular Weight : 235.28 g/mol
- Key Differences :
- Lacks the methylthio (-SMe) substituent present in the target compound.
- Contains a simpler benzoyl group without sulfur-based functionalization.
- Applications: Widely used as a pharmaceutical intermediate, notably referenced as Ketoprofen Impurity F in drug quality control . Its nitrile group enables further derivatization, such as hydrolysis to carboxylic acids for non-steroidal anti-inflammatory drug (NSAID) synthesis .
3-[[2-Chloro-4-[(6-Nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile (CAS 61488-78-6)
- Molecular Formula : C₁₆H₁₁ClN₆O₂S
- Molecular Weight : 410.82 g/mol
- Key Differences :
- Features a benzothiazolyl-azo chromophore, indicative of dye applications.
- Contains a chloro substituent and nitro group, enhancing electron-withdrawing effects.
- Applications : Likely used as a dye or pigment due to the azo linkage, a hallmark of colorant chemistry .
3-(Ethyl(4-((2,4,6-Tribromophenyl)azo)phenyl)amino)propiononitrile (CAS 82457-18-9)
- Molecular Formula : C₁₆H₁₂Br₃N₅
- Molecular Weight : 523.01 g/mol
- Key Differences: Includes a tribromophenyl-azo group, enhancing stability and lightfastness. Contains an ethylamino spacer, altering solubility and interaction with substrates.
- Applications : Presumed use in high-performance dyes or analytical reagents , leveraging bromine for flame retardancy or UV resistance .
Comparative Analysis of Properties
*Lipophilicity estimated based on substituent contributions.
Research Findings and Reactivity Insights
- Synthetic Utility : Nitrile groups in all compounds allow for versatile transformations, such as:
- Toxicity Considerations: Propiononitrile derivatives in are flagged as prohibited substances, but the absence of the target compound in such lists suggests a distinct safety profile .
Biological Activity
2-(3-(4-(Methylthio)benzoyl)phenyl)propiononitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C18H18N2OS
- IUPAC Name : 2-(3-(4-(Methylthio)benzoyl)phenyl)propiononitrile
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly related to anti-inflammatory effects. The following sections detail specific findings from various studies.
Anti-Inflammatory Activity
Recent studies have highlighted the compound's ability to inhibit key inflammatory pathways. For instance, it has been shown to affect the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is critical in inflammation.
Table 1: Summary of Anti-Inflammatory Activity
| Compound | IC50 (µM) | Pathway Inhibited |
|---|---|---|
| 2-(3-(4-(Methylthio)benzoyl)phenyl)propiononitrile | <50 | NF-κB/AP-1 |
| Compound 13i | 22 | JAK2/BRD4 |
| Compound 16 | 13 | JNK3 |
Note: IC50 values represent the concentration required to inhibit 50% of the target activity.
The compound's mechanism involves the inhibition of specific kinases associated with inflammatory responses. Molecular docking studies suggest high-affinity binding interactions with mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3. These interactions are crucial for its anti-inflammatory properties.
Case Studies
-
In Vivo Study on Ulcerative Colitis :
In a model of acute ulcerative colitis, administration of the compound at a dose of 60 mg/kg demonstrated a significant reduction in symptoms with minimal adverse effects. This study underscores the therapeutic potential of the compound in treating inflammatory bowel diseases. -
Cell-Based Assays :
In vitro assays using THP-1 monocyte/macrophage cells showed that treatment with the compound resulted in a dose-dependent inhibition of LPS-induced NF-κB/AP-1 reporter activity, confirming its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
